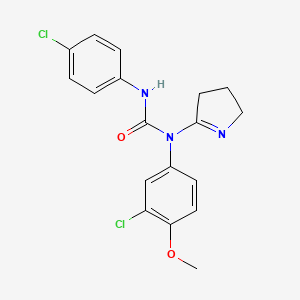
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a complex organic compound that features a unique combination of a benzothiazole ring and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide typically involves a multi-step reaction process. One common method starts with the preparation of the oxadiazole ring, which can be synthesized from cyclohexyl hydrazine and carbon disulfide, followed by cyclization with an appropriate acid chloride. The benzothiazole ring can be synthesized separately from 2-aminothiophenol and a suitable carboxylic acid derivative. The final step involves coupling the oxadiazole and benzothiazole rings through an amide bond formation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antibacterial agent due to its unique structural features.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its stability and electronic properties.
Biology: The compound is studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
- N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)acetamide
- N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-phenylacetamide
- N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide
Uniqueness
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide stands out due to the presence of both the benzothiazole and oxadiazole rings, which confer unique electronic and steric properties. This dual-ring system enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c21-13(15-17-11-8-4-5-9-12(11)23-15)18-16-20-19-14(22-16)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBAAGPPRSDKMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate](/img/structure/B2931609.png)




![3-(1H-imidazol-1-yl)-8-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2931619.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 3,5-dimethylisoxazole-4-sulfonate](/img/structure/B2931621.png)




![4-methyl-5-(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2931631.png)

